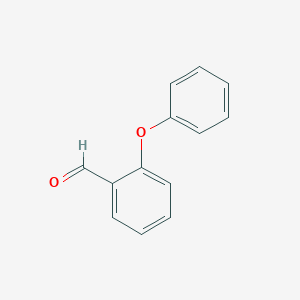
2-フェノキシベンズアルデヒド
概要
説明
2-Phenoxybenzaldehyde: is an organic compound with the molecular formula C13H10O2 . It is a colorless to yellow liquid that is very slightly soluble in water and sensitive to air . This compound is used as a reagent in various chemical syntheses, particularly in the creation of chiral 1,3,4-oxadiazol-2-ones and selective noradrenaline reuptake inhibitors .
科学的研究の応用
2-Phenoxybenzaldehyde has several applications in scientific research:
生化学分析
Biochemical Properties
2-Phenoxybenzaldehyde interacts with various enzymes and proteins in biochemical reactions . It has been found to form chalcones when reacted with different aldehydes . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
2-Phenoxybenzaldehyde has been found to have significant effects on various types of cells and cellular processes . It has been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . This indicates that 2-Phenoxybenzaldehyde can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Phenoxybenzaldehyde involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Phenoxybenzaldehyde can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-Phenoxybenzaldehyde can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Phenoxybenzaldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Phenoxybenzaldehyde is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Phenoxybenzaldehyde and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzaldehyde can be synthesized through a nucleophilic aromatic substitution reaction. This involves reacting 2-fluorobenzaldehyde with phenol in the presence of potassium carbonate in dimethylformamide under reflux conditions.
Industrial Production Methods: An improved industrial process involves the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters such as bromide and zirconium ions. This reaction is carried out at temperatures ranging from 398 to 448 K and pressures between 200 to 900 psig .
化学反応の分析
Types of Reactions: 2-Phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxybenzoic acid.
Reduction: It can be reduced to phenoxybenzyl alcohol.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like potassium carbonate in dimethylformamide are employed for nucleophilic aromatic substitution.
Major Products:
Oxidation: Phenoxybenzoic acid.
Reduction: Phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用機序
The mechanism of action of 2-Phenoxybenzaldehyde primarily involves its role as a reagent in chemical syntheses. For instance, in the synthesis of chiral 1,3,4-oxadiazol-2-ones, it acts as a precursor that undergoes specific chemical transformations to yield the desired product. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
類似化合物との比較
- Phenoxybenzyl alcohol
- Phenoxybenzoic acid
- Phenoxybenzene
Comparison: 2-Phenoxybenzaldehyde is unique due to its aldehyde functional group, which makes it a versatile intermediate in various chemical reactions. In contrast, phenoxybenzyl alcohol and phenoxybenzoic acid have hydroxyl and carboxyl functional groups, respectively, which confer different reactivity and applications. Phenoxybenzene lacks the aldehyde group, making it less reactive in certain synthetic applications .
特性
IUPAC Name |
2-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPIIVKYTNMBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173057 | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-34-5 | |
| Record name | 2-Phenoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5R9AE3HNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Phenoxybenzaldehyde in organic synthesis?
A1: 2-Phenoxybenzaldehyde serves as a valuable building block in organic synthesis, particularly for constructing various heterocyclic compounds. One notable application is its use in the synthesis of xanthene derivatives, which exhibit a wide range of biological and pharmacological properties. [] Additionally, it serves as a key starting material for synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates, achieved through a novel method involving Friedel-Crafts reactions with Morita-Baylis-Hillman adducts. [, ]
Q2: Can you describe a specific example of how 2-Phenoxybenzaldehyde is used to synthesize xanthene derivatives?
A2: A recent study [] demonstrated a novel synthesis of substituted 9-methyl-9-arylxanthenes using 2-Phenoxybenzaldehyde as a starting material. The process involved a four-step synthesis of original alkene compounds. These alkenes underwent an intramolecular Friedel-Crafts alkylation catalyzed by trifluoroacetic acid, resulting in the formation of the desired xanthene derivatives. This method highlights the utility of 2-Phenoxybenzaldehyde in constructing complex heterocyclic structures with potential biological applications.
Q3: Are there other heterocyclic systems, besides xanthenes, that can be accessed using 2-Phenoxybenzaldehyde?
A3: Yes, research indicates that 2-Phenoxybenzaldehyde can be employed in synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates. [, ] This method exploits the reactivity of 2-Phenoxybenzaldehyde in Morita-Baylis-Hillman reactions, followed by a Friedel-Crafts cyclization to construct the eight-membered oxocin ring. This example demonstrates the versatility of 2-Phenoxybenzaldehyde in accessing diverse heterocyclic scaffolds.
Q4: Have there been studies exploring the potential biological activity of compounds derived from 2-Phenoxybenzaldehyde?
A4: While the provided research primarily focuses on the synthetic utility of 2-Phenoxybenzaldehyde, one study investigated the anti-tuberculosis activity of derivatives based on 3-methoxy-2-phenoxybenzaldehyde, 3-methoxy-4-(3-methoxyphenoxy)benzaldehyde, and 3-methoxy-4-(4-methoxyphenoxy)benzaldehyde. [] This suggests that incorporating 2-Phenoxybenzaldehyde into more complex structures may lead to compounds with valuable pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
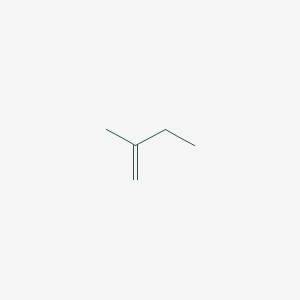
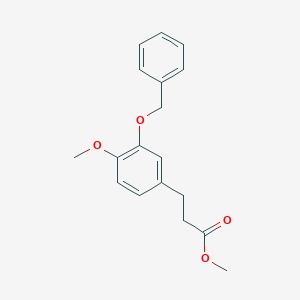
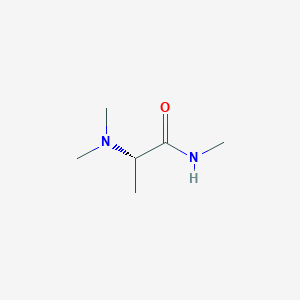
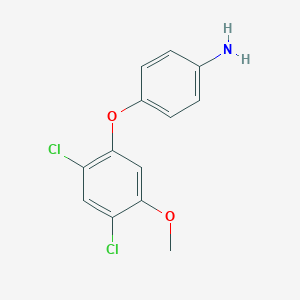

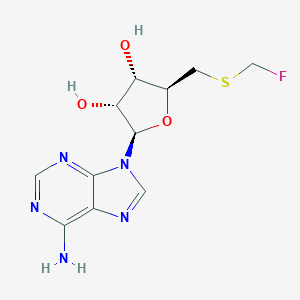

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
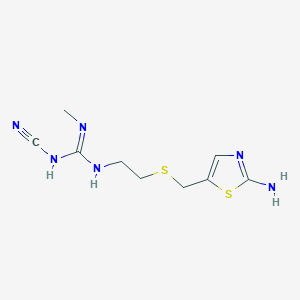
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B49078.png)

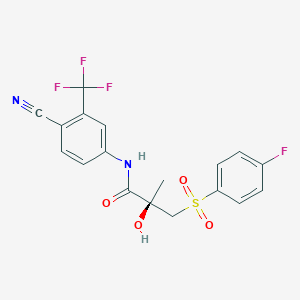
![2-[3-(methylamino)propylamino]ethanethiol](/img/structure/B49082.png)

